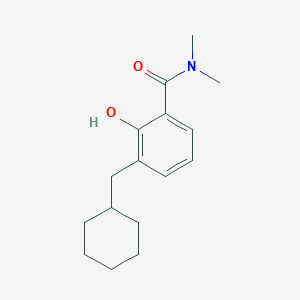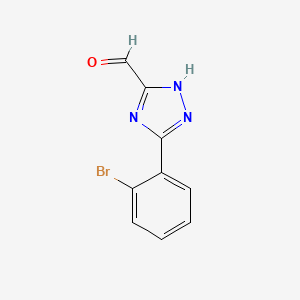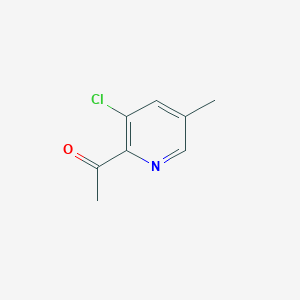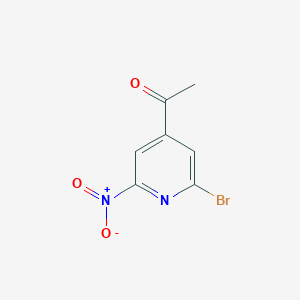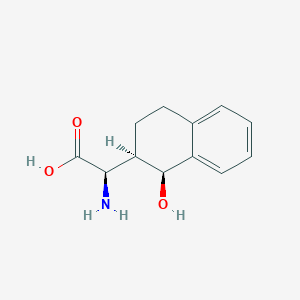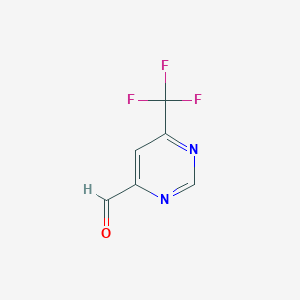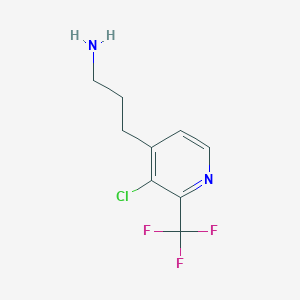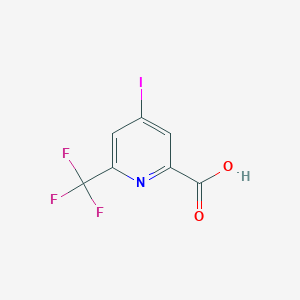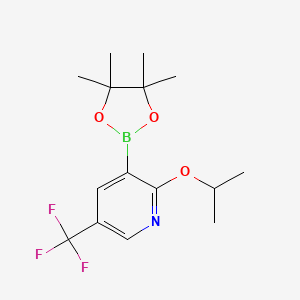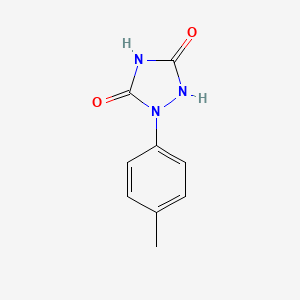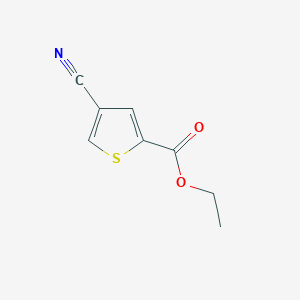![molecular formula C16H23Cl2N3O3 B14853761 4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride CAS No. 109882-26-0](/img/structure/B14853761.png)
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is related to bendamustine, a well-known chemotherapeutic agent used in the treatment of various cancers. The compound’s structure includes a benzimidazole ring, an active nitrogen mustard fragment, and a butanoic acid residue, making it a bifunctional alkylating agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride involves multiple steps. The process typically starts with the preparation of the benzimidazole ring, followed by the introduction of the chloroethyl and hydroxyethyl groups. The final step involves the addition of the butanoic acid residue. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to ensure it meets the required standards for pharmaceutical use.
化学反应分析
Types of Reactions
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole compounds.
科学研究应用
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a research tool in cell biology.
Medicine: Investigated for its potential therapeutic applications, particularly in oncology, due to its structural similarity to bendamustine.
Industry: Utilized in the development of new pharmaceutical formulations and as a precursor in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride involves its ability to form covalent bonds with DNA, leading to cross-linking and strand breakage. This disrupts DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis.
相似化合物的比较
Similar Compounds
Bendamustine: A chemotherapeutic agent with a similar structure and mechanism of action.
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: A nitrogen mustard derivative with similar therapeutic applications.
Uniqueness
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring and a butanoic acid residue differentiates it from other alkylating agents, potentially offering unique therapeutic benefits and applications in scientific research.
属性
CAS 编号 |
109882-26-0 |
|---|---|
分子式 |
C16H23Cl2N3O3 |
分子量 |
376.3 g/mol |
IUPAC 名称 |
4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O3.ClH/c1-19-14-6-5-12(20(8-7-17)9-10-21)11-13(14)18-15(19)3-2-4-16(22)23;/h5-6,11,21H,2-4,7-10H2,1H3,(H,22,23);1H |
InChI 键 |
CMDTXTTWIOBHQU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCCl)N=C1CCCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)

